BenchChemオンラインストアへようこそ!

6-Bromo-4H-cyclopenta[D]pyrimidin-4-one

Cross-Coupling Divergent Synthesis Medicinal Chemistry

6-Bromo-4H-cyclopenta[d]pyrimidin-4-one is a critical brominated heterocyclic building block for medicinal chemistry. The strategic 6-bromo substituent provides a single reactive handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid, divergent synthesis of focused compound libraries for kinase inhibitor (e.g., AKT) and antimitotic agent programs. Unlike the unsubstituted core, this precursor supports convergent late-stage diversification, drastically reducing synthetic effort and accelerating hit-to-lead optimization. Procure this specific intermediate to unlock efficient SAR exploration at the empirically validated 6-position vector.

Molecular Formula C7H3BrN2O
Molecular Weight 211.02 g/mol
CAS No. 1375069-40-1
Cat. No. B1512233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4H-cyclopenta[D]pyrimidin-4-one
CAS1375069-40-1
Molecular FormulaC7H3BrN2O
Molecular Weight211.02 g/mol
Structural Identifiers
SMILESC1=C(C=C2C1=NC=NC2=O)Br
InChIInChI=1S/C7H3BrN2O/c8-4-1-5-6(2-4)9-3-10-7(5)11/h1-3H
InChIKeySTKAXUAFTMVNAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4H-cyclopenta[d]pyrimidin-4-one: Strategic Procurement for Kinase-Focused and Antimitotic Drug Discovery Programs


6-Bromo-4H-cyclopenta[d]pyrimidin-4-one (CAS 1375069-40-1) is a brominated, fused bicyclic heterocycle consisting of a cyclopentane ring annulated to a pyrimidin-4-one core . This core scaffold is recognized across multiple therapeutic patent families as a privileged structure for designing ATP-competitive kinase inhibitors and antimitotic agents [1][2]. The strategic placement of a bromine atom at the 6-position distinguishes this compound from its non-halogenated or differently substituted analogs by providing a single, highly reactive handle for selective metal-catalyzed cross-coupling functionalization, such as Suzuki-Miyaura or Buchwald-Hartwig reactions . This functionalization versatility enables the rapid, divergent synthesis of targeted compound libraries, making it a critical building block for structure-activity relationship (SAR) exploration and lead optimization campaigns .

Why 6-Bromo-4H-cyclopenta[d]pyrimidin-4-one Cannot Be Replaced by a Generic Cyclopentapyrimidinone


The procurement of a generic or structurally similar cyclopenta[d]pyrimidin-4-one scaffold, such as the unsubstituted 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one or a 2-substituted analog, fails to provide the specific synthetic and biological profile required for advanced medicinal chemistry programs. The 6-bromo substitution is not merely a reactive tag; it fundamentally alters the molecule's electronic landscape and subsequent derivatization potential . While the core scaffold confers intrinsic biological activity, the absence of the 6-bromo handle eliminates the ability to efficiently install diverse aryl, heteroaryl, or amine moieties via robust palladium-catalyzed cross-coupling, a cornerstone of modern lead optimization . Furthermore, the 6-position has been empirically validated as a critical vector for modulating potency in cyclopenta[d]pyrimidine-based antitumor agents. Analogs lacking the 6-bromo precursor often necessitate a more complex, linear synthesis of the functionalized core from scratch, leading to increased costs, longer lead times, and reduced overall synthetic throughput compared to the convergent strategies enabled by this specific building block .

Quantitative Evidence Guide: Differentiating 6-Bromo-4H-cyclopenta[d]pyrimidin-4-one from Structural Analogs


Synthetic Versatility: Enabling Suzuki Coupling for Divergent Library Synthesis

The 6-bromo substituent on 6-Bromo-4H-cyclopenta[d]pyrimidin-4-one serves as a definitive reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the direct installation of diverse aryl and heteroaryl boronic acids at the 6-position of the cyclopenta[d]pyrimidin-4-one core . This represents a fundamental point of differentiation from the non-halogenated core scaffold, 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS 5661-01-8), which lacks this reactive site and therefore cannot participate in such cross-coupling reactions without prior, non-trivial functionalization [1]. This synthetic handle allows for a convergent, late-stage diversification strategy that is essential for efficient structure-activity relationship (SAR) exploration.

Cross-Coupling Divergent Synthesis Medicinal Chemistry SAR Studies

Precursor to Nanomolar Potency in Antimitotic/Antitumor Agents

6-Bromo-4H-cyclopenta[d]pyrimidin-4-one is a direct synthetic precursor to a class of substituted cyclopenta[d]pyrimidines that exhibit potent antimitotic and antitumor activity. While the 6-bromo precursor itself is not the active pharmaceutical ingredient, it enables the synthesis of analogs that demonstrate nanomolar IC50 values against tumor cell lines, including those resistant to paclitaxel [1]. For example, a specific analog derived from this core (compound 30·HCl) showed an IC50 of 1-2 nM against triple-negative breast cancer (TNBC) cells, a particularly aggressive and difficult-to-treat cancer subtype . In contrast, the 6-chloro analog or other non-halogenated precursors would not allow for the same efficient synthetic access to this exact pharmacophore, as the bromide is essential for the specific cross-coupling step in the reported synthetic route [1].

Antimitotic Antitumor Microtubule Inhibitor Oncology

Entry Point for Developing ATP-Competitive AKT Protein Kinase Inhibitors

The cyclopenta[d]pyrimidine core is a privileged scaffold for targeting the ATP-binding pocket of the AKT protein kinase, a key node in the PI3K/AKT/mTOR signaling pathway frequently dysregulated in human cancers [1]. 6-Bromo-4H-cyclopenta[d]pyrimidin-4-one serves as a key intermediate for introducing substituents that project into critical regions of the kinase active site to achieve selectivity and potency. The bromine at the 6-position is a crucial synthetic vector for installing moieties that interact with the ribose pocket or the hydrophobic back pocket of the kinase, as described in the patent literature for this class of inhibitors [1]. While unsubstituted or 2-substituted cyclopentapyrimidinones are also reported as AKT inhibitor scaffolds, the 6-bromo variant provides a unique and direct synthetic pathway to access a specific sub-series of inhibitors with potentially differentiated selectivity profiles [1]. The ability to use this precursor in a convergent synthesis contrasts with the linear, multi-step approaches often required for other core analogs.

AKT Inhibitor Kinase Inhibitor Cancer Signal Transduction

High-Value Research and Industrial Application Scenarios for 6-Bromo-4H-cyclopenta[d]pyrimidin-4-one


Divergent Synthesis of Targeted Kinase Inhibitor Libraries for Oncology Programs

In a medicinal chemistry laboratory focused on developing novel ATP-competitive kinase inhibitors, 6-Bromo-4H-cyclopenta[d]pyrimidin-4-one serves as a central, versatile building block. A research team can procure a single batch of this compound and, using parallel Suzuki-Miyaura cross-coupling reactions with a diverse set of boronic acids, rapidly generate a focused library of 6-aryl/heteroaryl-substituted cyclopenta[d]pyrimidin-4-one analogs . This approach is specifically applicable to programs targeting kinases such as AKT, where the cyclopenta[d]pyrimidine core is a validated scaffold [1]. By enabling a convergent, late-stage diversification strategy, the compound dramatically reduces the synthetic effort and time required to explore the structure-activity relationships around the 6-position, accelerating the hit-to-lead and lead optimization phases of a drug discovery project.

Synthesis of Novel Antimitotic Agents to Overcome Paclitaxel Resistance

A research group investigating microtubule-targeting agents for cancer therapy would utilize 6-Bromo-4H-cyclopenta[d]pyrimidin-4-one as a key intermediate to synthesize the potent antimitotic agents described in patent literature [1]. The compound's bromine atom is essential for installing the specific aryl or heteroaryl group that confers the observed nanomolar activity against tumor cell lines, including those with multidrug resistance phenotypes [1]. This application is directly supported by evidence showing that derivatives of this core can achieve IC50 values as low as 1-2 nM against aggressive triple-negative breast cancer models [1]. Procuring this specific precursor allows scientists to replicate and further develop these promising lead compounds.

Construction of Chemical Probes for Biological Target Deconvolution

Chemical biologists seeking to identify and validate novel protein targets for the cyclopenta[d]pyrimidin-4-one pharmacophore can employ 6-Bromo-4H-cyclopenta[d]pyrimidin-4-one as a foundation for constructing affinity-based probes. The 6-bromo handle can be utilized to not only install the functional group required for target binding (e.g., via a Suzuki reaction) but also, in a separate synthetic sequence, to introduce a linker moiety for subsequent attachment to biotin or a fluorescent reporter . This strategy enables the creation of a chemical probe that retains the biological activity of the parent pharmacophore, allowing for pull-down experiments or cellular imaging to deconvolute its mechanism of action and identify its specific protein binding partner(s).

Quote Request

Request a Quote for 6-Bromo-4H-cyclopenta[D]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.